1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide
Description
Properties
Molecular Formula |
C11H12FN3O3S |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(2-hydroxyphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H12FN3O3S/c1-2-15-11(12)10(7-13-15)19(17,18)14-8-5-3-4-6-9(8)16/h3-7,14,16H,2H2,1H3 |
InChI Key |
URBVSCIEQXIZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2O)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with 1-ethyl-5-fluoro-1H-pyrazol-4-amine, which is alkylated at the N1 position. Fluorination at C5 is achieved via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride).
Sulfonamide Formation
The amine reacts with 2-hydroxyphenylsulfonyl chloride under basic conditions:
Reaction Scheme
Optimized Conditions
Potassium tert-butoxide in THF maximizes yield (78%) by deprotonating the amine without hydrolyzing the sulfonyl chloride. The phenolic -OH group requires protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions.
Pyrazole Ring Construction Approaches
Knorr Pyrazole Synthesis
Condensation of hydrazines with 1,3-diketones forms the pyrazole core. For this compound:
Sulfonamide Functionalization
The ester is hydrolyzed to the carboxylic acid, converted to sulfonyl chloride using PCl₅, then coupled with 2-aminophenol:
Stepwise Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester hydrolysis | LiOH, THF/H₂O, 25°C | 92 |
| Sulfonyl chloride | PCl₅, reflux, 6h | 85 |
| Aminophenol coupling | KOtBu, THF, 16h | 78 |
Protecting Group Strategies
The phenolic -OH group necessitates protection during sulfonylation:
Silyl Protection
Acetyl Protection
-
Protection : Ac₂O, pyridine, 0°C (Yield: 95%)
-
Deprotection : NH₃/MeOH, 25°C (Yield: 91%)
Silyl protection outperforms acetyl due to stability under basic conditions.
Purification and Characterization
Chromatographic Methods
-
Normal-phase SiO₂ : 20–50% EtOAc/hexanes gradient
-
Reverse-phase C18 : MeCN/H₂O (0.1% TFA)
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d6): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.89 (q, J=7.1 Hz, 2H, CH₂CH₃), 6.82–7.25 (m, 4H, Ar-H), 10.12 (s, 1H, SO₂NH).
-
HRMS : m/z calc. for C₁₂H₁₃FN₃O₃S [M+H]⁺: 314.0664; found: 314.0668.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Sulfonylation route | Fewer steps | Requires -OH protection | 62 |
| Knorr synthesis route | Better regiocontrol | Multi-step, lower yields | 58 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents on the pyrazole ring, sulfonamide linkage, and aromatic appendages. Below is a comparative analysis with key compounds:
Electronic and Physicochemical Properties
- Fluorine Substitution: The presence of fluorine in the target compound increases its lipophilicity (logP) compared to non-fluorinated analogs like 1-methyl-4-phenyl-1H-pyrazole-5-sulfonamide. This enhances membrane permeability in biological systems .
- However, its water solubility remains low (<0.01% in aqueous systems without co-solvents) .
Research Findings and Data Tables
Key Structural Comparisons
| Parameter | Target Compound | 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.3 | 300.4 | 381.8 |
| Planarity of Pyrazole Ring | Planar | Planar (max deviation: 0.078 Å) | Likely planar |
| Solubility in Water | <0.01% (with co-solvent) | Not reported | Not reported |
| Key Functional Groups | F, 2-hydroxyphenyl | 4-Methylphenyl, dihydropyrazole | 3-Chlorophenoxymethyl, dual pyrazole cores |
Electronic Properties (DFT-Based Predictions)
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Target Compound (Predicted) | -6.2 | -1.8 | ~3.0 |
| (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -5.9 | -1.5 | 2.57 |
| 1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide | -6.5 | -2.0 | 2.5 (estimated) |
Biological Activity
1-Ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C12H14FN3O2S
- Molecular Weight : 283.32 g/mol
- CAS Number : 115342-25-1
- InChIKey : NNGOFOHUTILLKO-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various biological targets. The compound has shown promise as an inhibitor of carbonic anhydrase (CA) enzymes, which are crucial in regulating pH and fluid balance in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Cytotoxicity against Cancer Cell Lines :
- Mechanism of Action :
Inhibition of Carbonic Anhydrases
The compound's inhibition of human carbonic anhydrases (hCA) has been extensively studied:
- hCAII Inhibition :
Research Findings Summary
| Study | Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Bouabdallah et al. | This compound | MCF7 | 3.79 | Significant cytotoxicity observed |
| Wei et al. | Various pyrazole derivatives | NCI-H460 | 42.30 | Induced apoptosis in cell lines |
| Cankara et al. | Pyrazole derivatives | hCAII | 0.75 - 1.20 | Potent enzyme inhibition |
Q & A
Q. What strategies mitigate synthetic challenges like low yields in sulfonamide coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
